molecular formula C9H10ClFO2 B13158420 (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol

(1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol

Cat. No.: B13158420
M. Wt: 204.62 g/mol
InChI Key: WEOJHWQBPOXBNH-MRVPVSSYSA-N
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Description

(1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol: is an organic compound characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and chloroethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used to label proteins for tracking and analysis in biological systems.

Medicine:

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Pharmacokinetics: Studies on the compound’s absorption, distribution, metabolism, and excretion can provide insights into its potential therapeutic uses.

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties.

    Agriculture: It may be explored for use in agrochemicals to enhance crop protection and yield.

Mechanism of Action

The mechanism of action of (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

  • (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine
  • (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-thiol
  • (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ether

Comparison:

  • Structural Differences: The presence of different functional groups (amine, thiol, ether) in similar compounds leads to variations in their chemical reactivity and biological activity.
  • Unique Features: (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol is unique due to its specific combination of chloro, fluoro, and methoxy groups, which confer distinct properties and potential applications.

This detailed article provides a comprehensive overview of (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H10ClFO2

Molecular Weight

204.62 g/mol

IUPAC Name

(1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H10ClFO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,8,12H,5H2,1H3/t8-/m1/s1

InChI Key

WEOJHWQBPOXBNH-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CCl)O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(CCl)O)F

Origin of Product

United States

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